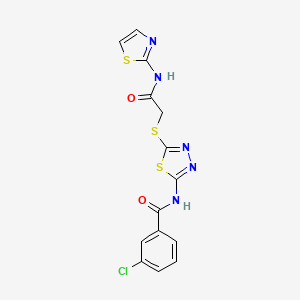![molecular formula C8H13BrO3 B14868242 1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868242.png)
1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound with a unique structure that includes a bromine atom, an ethyl group, and a trioxabicyclo[222]octane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under mild conditions, typically at room temperature, to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines in polar solvents (e.g., ethanol or water) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of ethyl derivatives.
科学研究应用
1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Materials Science: Utilized in the design of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups.
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different reactivity and applications.
Bicyclo[2.2.2]octane: A simpler bicyclic compound without the trioxabicyclo framework, used in various organic reactions.
Uniqueness
1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[22
属性
分子式 |
C8H13BrO3 |
|---|---|
分子量 |
237.09 g/mol |
IUPAC 名称 |
1-(1-bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13BrO3/c1-6(9)8-10-3-7(2,4-11-8)5-12-8/h6H,3-5H2,1-2H3 |
InChI 键 |
ATYICEREQWGFIO-UHFFFAOYSA-N |
规范 SMILES |
CC(C12OCC(CO1)(CO2)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


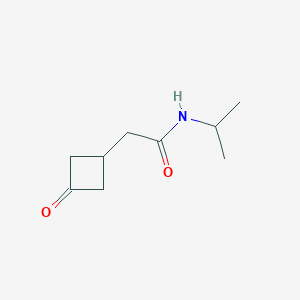
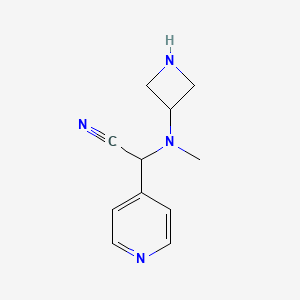
![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B14868168.png)
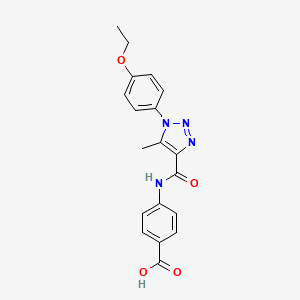
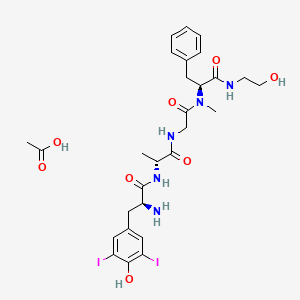
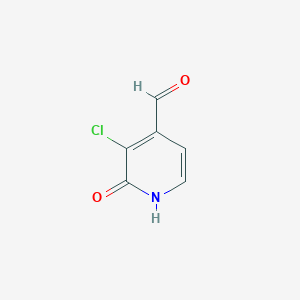
![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
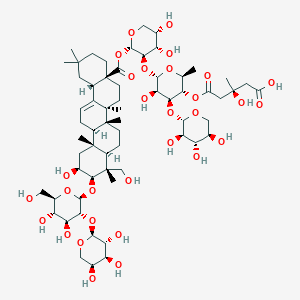
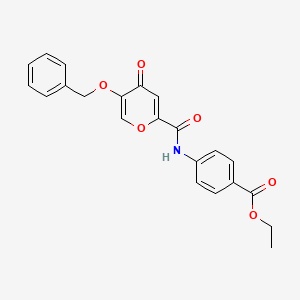
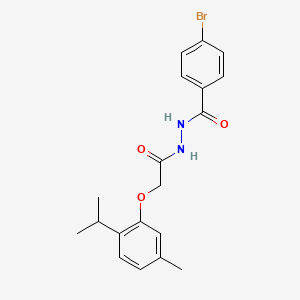
![4-[(benzylamino)methylene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14868221.png)
![8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14868224.png)
